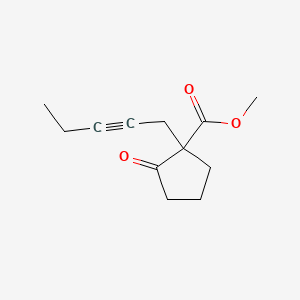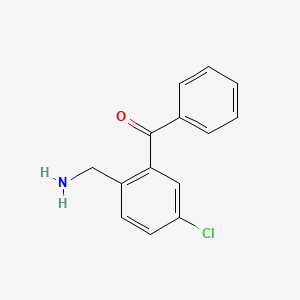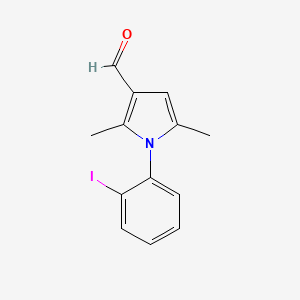
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups and an aldehyde group. The presence of iodine and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
准备方法
The synthesis of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2-phenylpyrrole followed by formylation. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, and a formylating agent such as Vilsmeier-Haack reagent for the formylation step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where boronic acids are used as reagents in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
科学研究应用
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group are key functional groups that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atom or aldehyde group, leading to modulation of biological pathways.
相似化合物的比较
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and applications.
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-methanol:
2-Iodophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrrole ring, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of an iodine atom and an aldehyde group attached to a pyrrole ring, which provides a versatile platform for various chemical transformations and applications in research and industry.
属性
分子式 |
C13H12INO |
|---|---|
分子量 |
325.14 g/mol |
IUPAC 名称 |
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
InChI 键 |
CYVGHJMHYPPVML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC=C2I)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
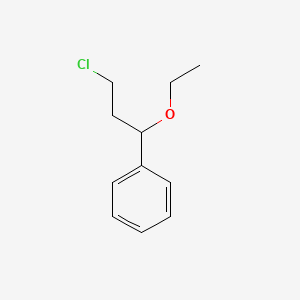
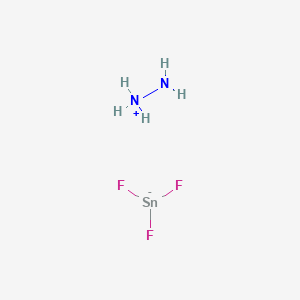

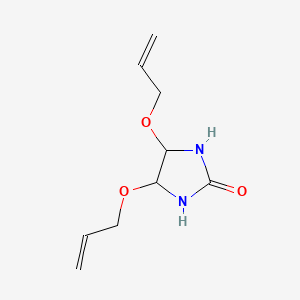
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
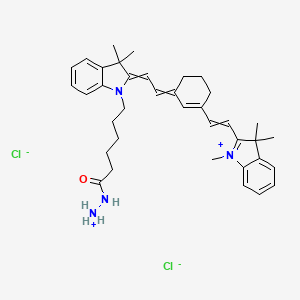
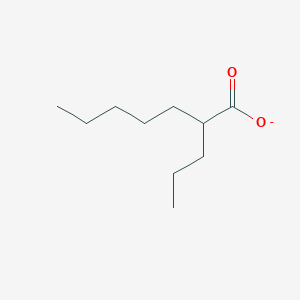
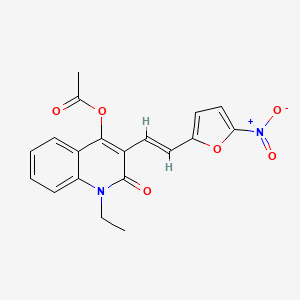
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
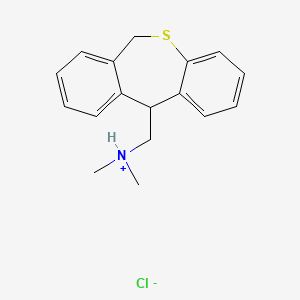
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
